Agathadiol

Beschreibung

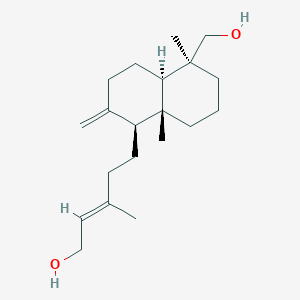

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1857-24-5 |

|---|---|

Molekularformel |

C20H34O2 |

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

(E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |

InChI |

InChI=1S/C20H34O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,17-18,21-22H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 |

InChI-Schlüssel |

MJHWZTRFACWHTA-AKZLODSSSA-N |

SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |

Isomerische SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C |

Kanonische SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Chemodiversity of Agathadiol

Botanical Sources of Agathadiol

This compound has been identified in several plant species, spanning coniferous trees and even aquatic macrophytes.

Identification in Juniperus communis Berries and Related Juniper Species

This compound is a labdane (B1241275) diterpenoid found in Juniperus communis L., commonly known as common juniper. researchgate.netnih.gov It has been specifically identified in the berries of Juniperus communis. researchgate.netnih.gov While considered a minor constituent in juniper, it is a representative bioactive molecule within the labdane diterpenes found in this species, alongside compounds like agathic acid and dihydroagathic acid. researchgate.net this compound was first isolated from common juniper by Feliciano et al. researchgate.net It has also been reported in other Juniperus species, including Juniperus thurifera. wikidata.org

Presence in Coniferous Species (e.g., Picea abies Needles, Pinus yunnanensis)

Beyond the Juniperus genus, this compound and its derivatives have been found in other coniferous species. This compound diacetate, a diterpenoid product, has been isolated from the barks of Pinus yunnanensis. chemicalbook.commedchemexpress.commedchemexpress.euchemondis.com While direct mention of this compound in Picea abies needles was not explicitly found in the provided snippets, needles of Picea abies (Norway spruce) are known to contain a complex mixture of extractives, including terpenes and resin acids. researchgate.net

Occurrence in Aquatic Macrophytes (e.g., Potamogeton natans)

Interestingly, this compound's natural occurrence extends to aquatic environments. It has been detected in the low molecular weight metabolome of Potamogeton natans L., commonly known as broad-leaved pondweed. semanticscholar.orgplantaedb.com This highlights the diverse biological sources from which this compound can be isolated.

Isolation from Other Plant Genera (e.g., Cupressus leylandii)

This compound has also been isolated from other plant genera, such as Cupressus leylandii. mdpi.comresearchgate.net In Cupressus leylandii leaves, this compound was identified as one of the main diterpenoids present in ethanolic extracts. mdpi.comresearchgate.net It has also been reported in Calocedrus formosana and Cryptomeria japonica. nih.govwikidata.orgresearchgate.net

Association with Natural Resins and Exudates

This compound's presence is also linked to natural resins and exudates produced by plants, particularly those utilized by bees in the production of propolis.

Detection in Mediterranean Propolis

This compound has been detected in Mediterranean propolis. researchgate.netmdpi.comnih.gov Mediterranean propolis is a type of propolis that is distinguished by a high concentration of diterpenoids, often originating from conifer trees such as Cupressus and Juniperus species. researchgate.netnih.govnih.gov In some Mediterranean propolis samples, diterpenes including this compound have been identified as major constituents. researchgate.netnih.gov This contrasts with typical European propolis, which is often characterized by phenolic components from Populus species. researchgate.netnih.gov The presence of this compound in Mediterranean propolis suggests that bees collect resinous materials containing this compound from specific plant sources in the Mediterranean region. researchgate.netnih.gov

Relationship to Manila Copal and Agathic Acid Constituents

This compound shares a close relationship with the constituents of Manila copal, a soft copal resin obtained from Agathis dammara and Agathis philippinensis trees native to the Philippines and Indonesia. mfa.orgontosight.ai Manila copal is primarily composed of diterpenoid resins. mfa.orgnih.gov

Agathic acid, a major constituent of Manila copal, is structurally related to this compound. nih.govresearchgate.netnih.gov this compound can be conveniently obtained by semisynthesis from agathic acid. nih.govresearchgate.net Both compounds belong to the labdane class of diterpenoids. mdpi.comnih.gov Studies on the composition of Manila copal have identified agathic acid as a significant component, alongside other related diterpenes such as agathol and agathal. nih.gov

The presence of this compound and agathic acid in both Agathis species (sources of Manila copal) and Juniperus species highlights a shared biosynthetic pathway or a common ecological interaction leading to the production of these labdane diterpenoids.

Biogeographical and Ecological Factors Influencing this compound Content

The content and composition of secondary metabolites like this compound in plants can be significantly influenced by biogeographical and ecological factors. tjpps.orgekb.eg These factors include geographical location, climate, altitude, soil properties, and environmental stress. tjpps.orgekb.egresearchgate.net

Studies on Juniperus communis have shown variations in phytochemical content, including diterpenes, based on altitude and location. researchgate.net Environmental factors such as sunlight, temperature, humidity, and soil type can impact the production of secondary metabolites as plants may produce certain compounds in response to environmental stress. tjpps.org Gene expression, which is influenced by genetic factors, species, and tissue specificity, also plays a role in the synthesis and accumulation of compounds in a plant. tjpps.org

The chemodiversity observed in propolis from different geographical regions, with some containing this compound as a major component, further supports the influence of biogeographical factors on the chemical composition of natural products. researchgate.netekb.egmdpi.com The specific flora available in a particular region dictates the resins collected by bees, thus influencing the propolis composition. ekb.eg For example, Mediterranean propolis rich in diterpenes like this compound is linked to conifer tree sources in those areas. researchgate.netga-online.org

Data from studies on Juniperus communis collected from different altitudinal locations have demonstrated variations in the content of various phytochemicals. researchgate.net While specific data tables detailing the direct correlation of this compound content with precise ecological factors were not extensively available in the search results, the general principle that environmental and geographical factors influence plant secondary metabolites, including diterpenes, is well-established. tjpps.orgekb.eg

Biosynthesis and Chemoenzymatic Transformation Pathways of Agathadiol

Fundamental Diterpene Biosynthetic Route

The initial steps in diterpene biosynthesis involve the production of the activated isoprene (B109036) units, IPP and DMAPP, and their subsequent condensation to form longer prenyl pyrophosphates, ultimately leading to GGPP. heraldopenaccess.usheraldopenaccess.us

Isoprene Unit Condensation and Geranylgeranyl Pyrophosphate (GGPP) Formation

The C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are condensed in a head-to-tail manner to form geranylgeranyl pyrophosphate (GGPP), a C20 molecule. wikipedia.orgheraldopenaccess.usheraldopenaccess.usoup.com This condensation is catalyzed by the enzyme geranylgeranyl diphosphate (B83284) synthase (GGPPS). ontosight.aiheraldopenaccess.usoup.com GGPP serves as the central precursor for the biosynthesis of all diterpenes. wikipedia.orgontosight.aiheraldopenaccess.us

Involvement of the 3-Hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) Reductase Pathway

In plants, animals, and fungi, the biosynthesis of the isoprene units (IPP and DMAPP) can occur via the mevalonate (B85504) (MVA) pathway. nih.govwikipedia.orgheraldopenaccess.us A key enzyme in the MVA pathway is 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase (HMGR). wikipedia.orgfrontiersin.org HMGR catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the production of IPP and DMAPP. wikipedia.orgfrontiersin.org HMGR is often considered a rate-limiting enzyme in this pathway. frontiersin.orgscirp.org While plants also utilize the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis, particularly in plastids where diterpenes are often synthesized, the MVA pathway is also involved in the production of precursors for various terpenoids. frontiersin.orgfrontiersin.org

Labdane (B1241275) Diterpenoid Core Structure Elaboration

The formation of the characteristic bicyclic labdane core structure from GGPP involves specific cyclization reactions catalyzed by diterpene synthases, followed by further modifications. researchgate.netacs.org

Formation of the Fused Decalin System and Side Chain Elaboration

Labdane-related diterpenoids are characterized by a fused bicyclic hydrocarbon structure, typically a decalin system (formed from carbons C1-C10), and a branched six-carbon side chain attached at C9. researchgate.netacs.orgresearchgate.net The biosynthesis of this core structure from the acyclic precursor GGPP involves cyclization reactions. researchgate.netacs.org This process often proceeds through a labdadienyl/copalyl diphosphate (CPP) intermediate. researchgate.netacs.orgmdpi.com

Catalytic Roles of Diterpene Synthases (diTPSs)

Diterpene synthases (diTPSs) are key enzymes responsible for the cyclization of GGPP into diverse diterpene skeletons. wikipedia.orgontosight.aiheraldopenaccess.usresearchgate.net In the biosynthesis of labdane diterpenoids, two classes of diTPSs are typically involved. researchgate.netmdpi.com Class II diTPSs, such as copalyl pyrophosphate synthase (CPS), catalyze the initial protonation-initiated cyclization of GGPP to produce bicyclic diphosphate intermediates like CPP. acs.orgmdpi.comacs.orgfrontiersin.org Subsequently, class I diTPSs convert these bicyclic intermediates into various diterpene hydrocarbon scaffolds through ionization-initiated cyclization and rearrangement reactions. acs.orgmdpi.comacs.org The specific diTPSs involved determine the stereochemistry and structure of the resulting labdane core. frontiersin.org

Modifications by Cytochrome P450-Dependent Monooxygenases

Following the formation of the basic diterpene hydrocarbon skeleton by diTPSs, cytochrome P450-dependent monooxygenases (CYPs) play a crucial role in introducing structural diversity through various oxidative modifications. wikipedia.orgontosight.aiacs.orgresearchgate.netnih.govresearchgate.net These modifications can include hydroxylations, epoxidations, oxidations, and rearrangements, which functionalize the diterpene backbone. nih.govresearchgate.net CYPs significantly expand the structural complexity and biological activity of diterpenoids. researchgate.netnih.govresearchgate.net In the context of labdane diterpenoid biosynthesis, specific CYPs catalyze oxidations at different positions of the labdane core and its side chain, leading to the formation of various oxygenated labdanes, including alcohols like agathadiol. researchgate.netnih.gov The CYP71, CYP85, and CYP72 clans are particularly represented in plant diterpene biosynthesis, with specific families and subfamilies involved in the modification of labdane-related diterpenoids. nih.gov

Activity of Various Modifying Transferases

While the primary cyclization of GGPP to form the labdane skeleton is catalyzed by diterpene synthases, subsequent modifications, including hydroxylations and the addition of functional groups, are often carried out by modifying transferases. nih.gov These enzymes, such as acyl-, methyl-, or glycosyltransferases, contribute significantly to the structural diversity observed in diterpenoids. nih.gov Although specific modifying transferases directly involved in the later stages of this compound biosynthesis are not extensively detailed in the provided search results, the general role of these enzymes in tailoring diterpene structures after the initial cyclization is well-established. nih.gov The presence of hydroxyl groups at specific positions in this compound indicates the involvement of hydroxylation steps, likely catalyzed by cytochrome P450 enzymes, followed by potential modifications by transferases depending on the specific derivative being formed.

Specific Biosynthetic Mechanisms Leading to this compound

The biosynthesis of this compound follows the general diterpene pathway starting from GGPP. The labdane skeleton, which forms the core of this compound, is a common bicyclic structure in diterpenes. researchgate.netnih.gov

Semisynthetic Conversion from Agathic Acid

This compound can be conveniently obtained by semisynthesis from agathic acid, a major constituent of Manila copal and the oleoresin from Agathis microstachia. researchgate.netresearchgate.netnih.gov Agathic acid is a dicarboxylic acid diterpene also belonging to the labdane class. researchgate.net The conversion of agathic acid to this compound involves the reduction of the carboxylic acid functionalities to hydroxyl groups. This semisynthetic route highlights the close structural relationship between agathic acid and this compound and provides a practical method for obtaining this compound.

Investigation of Cationic Cyclization Reactions of Bicyclic Diterpenes (e.g., Manool (B191784) and this compound)

Studies have investigated the cationic cyclization reactions of bicyclic diterpenes, including both manool and this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.comingentaconnect.comkyoto-u.ac.jpcdnsciencepub.com These in vitro studies, often conducted in acidic conditions like formic acid, aim to understand the potential rearrangements and cyclizations that these structures can undergo via cationic intermediates. cdnsciencepub.comcdnsciencepub.com Manool and this compound have been shown to cyclize in formic acid to yield products such as 13-epimeric pimara-8,15-dienes and 14α-hydroxyhibane derivatives. cdnsciencepub.comcdnsciencepub.comkyoto-u.ac.jpcdnsciencepub.com These reactions serve as model studies for understanding similar cationic processes that might occur in biological systems or in the chemical synthesis of related tetracyclic diterpenes. cdnsciencepub.comcdnsciencepub.com

Mechanistic and Stereochemical Implications of Cyclization Events

The cationic cyclization of bicyclic diterpenes like manool and this compound involves the formation of carbocations, which can undergo rearrangements and subsequent cyclization or termination reactions. cdnsciencepub.comresearchgate.net The specific products formed, such as pimaradienes and hibane derivatives, provide insights into the mechanistic pathways involved. cdnsciencepub.comcdnsciencepub.comkyoto-u.ac.jpcdnsciencepub.com The stereochemistry of the resulting tetracyclic products, such as the 14α-hydroxyhibane derivatives, is a crucial aspect of these studies, offering information about the favored conformations and reaction trajectories during the cyclization cascade. cdnsciencepub.comkyoto-u.ac.jp Examination of molecular models has been used to predict the likely tetracyclic products formed by cationic cyclization, suggesting that observed hibane derivatives are among the most probable outcomes. cdnsciencepub.com These investigations contribute to a broader understanding of cationic cyclization mechanisms in terpenoid chemistry and have implications for the biosynthesis of complex polycyclic diterpenes. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Molecular Pharmacology and Biological Activities of Agathadiol

Modulatory Effects on Receptor Systems

Research has indicated that Agathadiol possesses the ability to modulate specific receptor systems, highlighting its potential pharmacological relevance.

Positive Allosteric Modulation of Cannabinoid Type 1 Receptor (CB1R)

This compound has been identified as a positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1R) researchgate.netnih.govresearchgate.net. This compound, a labdane (B1241275) diterpenoid, was found in the neutral fraction of an acetone (B3395972) extract from Juniperus communis (juniper) berries that demonstrated the ability to positively modulate CB1R activity researchgate.netnih.gov. Bioactivity-directed fractionation led to the identification of this compound as the specific PAM researchgate.netnih.govresearchgate.net. Notably, related analogues did not exhibit this activity researchgate.netnih.gov. This compound is considered a novel chemotype of positive allosteric modulator for CB1R researchgate.net. Extracts from Juniperus communis have been described as the only known PAMs of the CB1 receptor of natural origin researchgate.net.

Enhancement of Receptor Activity and Potential Mechanistic Insights

As a positive allosteric modulator, this compound enhances the activity of the CB1 receptor researchgate.net. While the specific detailed mechanism of this compound's allosteric modulation is an area of ongoing research, positive allosteric modulators typically bind to a site on the receptor distinct from the orthosteric binding site where primary agonists like endocannabinoids bind mdpi.com. This binding event can induce a conformational change in the receptor that increases the affinity of the orthosteric site for its ligand or enhances the efficacy of the orthosteric ligand's signaling researchgate.netmdpi.com. Studies have shown that this compound enhanced the affinity of anandamide, an endocannabinoid, at the CB1 receptor, thereby potentiating its effects in vitro and in vivo researchgate.net. Allosteric modulation of CB1R is being explored as a therapeutic strategy that may offer advantages over directly targeting the orthosteric site, potentially by reducing some of the on-target adverse effects associated with orthosteric agonists mdpi.com.

Investigated Biological Effects and Cellular Interactions

Beyond its effects on the cannabinoid system, this compound and extracts containing it have been investigated for a range of biological effects, including anti-inflammatory, antibacterial, and phytotoxic activities.

Anti-inflammatory Efficacy Without Observed Cytotoxicity

Research suggests that this compound may possess anti-inflammatory properties. One source indicates that this compound shows the potential for anti-inflammatory effects without exhibiting any cytotoxicity side effects researchgate.net. While detailed data specifically on this compound's anti-inflammatory mechanisms or quantitative efficacy without cytotoxicity were not extensively provided in the search results, the observation of anti-inflammatory potential without associated cytotoxicity is a notable finding for this compound researchgate.net.

Antibacterial Activity Profiling

This compound has been identified as a component in natural extracts known for their antibacterial activity. It has been found in propolis samples, particularly those from the Mediterranean region, which demonstrated significant antibacterial activity against various Gram-negative and Gram-positive human pathogenic bacteria and fungi researchgate.netthieme-connect.com. The antibacterial effects of these propolis samples were attributed, at least in part, to the presence of diterpenes like this compound thieme-connect.com. This compound was also identified among the phytochemical constituents in the leaves of Cupressus macrocarpa, where the diethyl ether extract of the leaves showed antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates mdpi.com. While direct quantitative data (e.g., Minimum Inhibitory Concentration values) for isolated this compound against specific bacterial strains were not consistently available in the provided snippets, its presence in antibacterial extracts highlights its potential contribution to these effects researchgate.netthieme-connect.commdpi.com.

Phytotoxic Effects on Plant Organisms

This compound has been implicated in the phytotoxic effects observed in extracts and mulches derived from Cupressus leylandii leaves. This compound was identified as one of the main diterpenoid components in ethanolic extracts of Cupressus leylandii leaves that demonstrated phytotoxicity towards the germination and seedling growth of clover (Trifolium repens) and cress (Lepidium sativum) mdpi.comresearchgate.net. Macerates and mulches prepared from these leaves significantly slowed down seed germination and reduced seedling appearance mdpi.comresearchgate.net. The presence of diterpenoids, including this compound, in these extracts is considered to contribute to their phytotoxic properties, suggesting a potential role for this compound in plant-plant interactions or as a natural herbicide mdpi.comresearchgate.net.

Summary of Investigated Biological Activities

The following table summarizes the key biological activities of this compound discussed in this article based on the available research findings.

| Biological Activity | Observation | Source Type |

| Positive Allosteric Modulation of CB1R | Confirmed positive allosteric modulator of the type 1 cannabinoid receptor. | Research Articles, Reviews |

| Enhancement of CB1R Activity | Enhances the affinity and effects of endocannabinoids like anandamide. | Research Articles |

| Anti-inflammatory Efficacy | Potential anti-inflammatory effects observed. | Research Article Snippet |

| Cytotoxicity | Observed potential for anti-inflammatory effects without cytotoxicity. | Research Article Snippet |

| Antibacterial Activity | Identified in natural extracts exhibiting antibacterial properties. | Research Articles, Reviews, Thesis Abstract |

| Phytotoxic Effects on Plant Organisms | Identified in plant extracts and mulches with phytotoxic effects. | Research Articles |

Evaluation of Antioxidant Activity: Divergent Findings

The assessment of this compound's antioxidant activity has yielded varied results, indicating divergent findings depending on the source and methodology. For instance, a study on Juniperus sabina and Ferula communis extracts identified (+)-agathadiol and listed it as having antioxidant activity d-nb.info. However, specific data detailing the extent or conditions of this activity for isolated this compound were not consistently provided across sources. The antioxidant potential of plant extracts containing this compound is often attributed to the synergistic effects of multiple compounds, including phenolics and flavonoids, which are known free radical scavengers d-nb.infoamegroups.cnpeerj.combibliotekanauki.pl. This complexity in natural extracts can make it challenging to isolate and definitively quantify the antioxidant contribution of a single compound like this compound without specific studies on the isolated molecule. The influence of factors such as extraction methods, plant parts, age, and environmental conditions can also significantly impact the observed antioxidant activity of plant extracts peerj.com.

Broader Pharmacological Spectrum of Labdane Diterpenoids

Labdane diterpenoids, as a class, exhibit a wide array of pharmacological activities, contributing to their significance in natural product research researchgate.netwikipedia.orgcapes.gov.br. This compound, being a labdane diterpenoid, is situated within this broader context of bioactivity.

Antimicrobial and Antiprotozoal Activities

Labdane diterpenoids have demonstrated notable antimicrobial activity against various microorganisms, including bacteria and fungi researchgate.netthieme-connect.commdpi.comontosight.airesearchgate.net. Studies have shown activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis thieme-connect.commdpi.comacs.org. Some labdane derivatives have also shown activity against Gram-negative bacteria and pathogenic fungi researchgate.net. The antimicrobial efficacy can be influenced by structural variations within the labdane skeleton, such as the configuration at the C-13 carbon atom capes.gov.br. Beyond antibacterial and antifungal effects, labdane diterpenoids also possess antiprotozoal activities researchgate.netwikipedia.orgcapes.gov.br. For example, certain labdane compounds have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease nih.gov.

Enzyme-Inducing Properties

Some labdane diterpenoids have been reported to exhibit enzyme-inducing properties researchgate.netcapes.gov.br. This can be a significant aspect of their pharmacological profile, potentially influencing the metabolism of other compounds or modulating cellular processes. While the specific enzymes induced by this compound are not explicitly detailed in the provided search results, the broader class of labdane diterpenoids is recognized for this potential.

Immunomodulatory Potentials

The immunomodulatory potential of diterpenes, including those with a labdane skeleton, has been increasingly recognized researchgate.netmdpi.comresearchgate.netnih.gov. These compounds can influence the immune system by modulating the production of cytokines and other signaling molecules involved in immune responses mdpi.comnih.gov. This can lead to a more balanced immune profile, potentially involving either immune stimulation or suppression depending on the specific compound and context researchgate.net. Labdane diterpenoids have been shown to inhibit pro-inflammatory cytokine production while potentially upregulating anti-inflammatory markers nih.gov.

Cytostatic and Cytotoxic Effects on Cell Lines (General Diterpene Class)

Diterpenes, as a general class, including labdane diterpenoids, have demonstrated cytostatic and cytotoxic effects on various cell lines researchgate.netcapes.gov.brmdpi.commdpi.comfrontiersin.orgnih.govresearchgate.net. These effects involve the inhibition of cell growth (cytostatic) and the induction of cell death (cytotoxic) researchgate.netcapes.gov.brmdpi.com. Studies have reported significant cytotoxic and cytostatic effects against various human cancer cell lines, including leukemic, breast, glioblastoma, and carcinoma cell lines capes.gov.brmdpi.commdpi.comnih.govresearchgate.netnih.gov. The mechanisms underlying these effects can involve interference with biochemical pathways related to apoptosis and the cell cycle capes.gov.brnih.govnih.gov. Some labdane diterpenoids have shown selective toxicity towards cancer cells compared to non-tumorigenic cells mdpi.commdpi.comnih.gov.

Synthetic Strategies and Structural Modifications of Agathadiol

Semisynthetic Derivation from Natural Precursors

Semisynthesis involves using a naturally occurring compound as a starting material and converting it into the target molecule through chemical reactions. Agathic acid, a dicarboxylic acid diterpenoid, is a key natural precursor for the semisynthesis of agathadiol. researchgate.netresearchgate.netresearchgate.net Agathic acid is a major constituent of substances like Manila copal and the oleoresin of Agathis microstachya. researchgate.netresearchgate.net

Methodologies for Obtaining this compound from Agathic Acid

This compound can be obtained from agathic acid through reduction reactions. Early methods involved the reduction of agathic acid using lithium aluminum hydride in a solvent like dioxane. researchgate.net This process converts the carboxylic acid functional groups in agathic acid into primary alcohol groups, yielding this compound. researchgate.net The resulting this compound can then be purified, for instance, by chromatography. researchgate.net

Example Semisynthesis Method: Agathic acid extracted from a natural source (e.g., Manila copal) can be subjected to reduction using lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran. After the reaction is complete, the product is typically quenched and extracted. Purification steps, such as flash chromatography on silica (B1680970) gel, can be employed to isolate pure this compound. researchgate.netresearchgate.net

Total Chemical Synthesis Approaches for this compound

Total chemical synthesis involves constructing the target molecule from simpler, readily available starting materials through a series of controlled chemical reactions. While specific detailed routes for the total synthesis of this compound were not extensively detailed in the search results, the broader field of diterpenoid total synthesis provides context. Total synthesis often involves constructing the complex polycyclic core structure of diterpenoids and introducing the necessary functional groups with correct stereochemistry. rsc.org

Development of Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound in excess over the other. ardena.comevitachem.comchiralpedia.com Given that this compound is a chiral molecule with defined stereocenters, the development of enantioselective routes would be crucial for synthesizing a single, desired stereoisomer. nih.govcdnsciencepub.com Strategies in enantioselective synthesis include the use of chiral catalysts, chiral auxiliaries, or enzymatic reactions. evitachem.com These methods can influence the stereochemical outcome of key bond-forming steps, leading to the preferential formation of one enantiomer. evitachem.comwikipedia.orgrsc.orgrsc.orgnih.gov

Control of Chiral Purity in Synthetic this compound

Controlling chiral purity is essential in synthesizing chiral compounds like this compound, particularly for potential applications where specific stereochemistry is critical. ardena.com Methods for controlling chiral purity in synthesis include using enantiopure starting materials (chiral pool synthesis), employing asymmetric synthesis techniques that inherently favor one enantiomer, or resolving racemic mixtures. ardena.comevitachem.com Chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, can be used to separate enantiomers from a racemic mixture. ardena.comevitachem.com Advances in chiral crystallization and dynamic kinetic resolution can also lead to high enantiomeric purity and yield. ardena.com

Preparation and Characterization of this compound Derivatives

This compound can be chemically modified to produce various derivatives, which can be useful for studying its properties, increasing its stability, or exploring new biological activities. The hydroxyl groups in this compound are amenable to derivatization, such as acetylation.

Synthesis of this compound Diacetate

This compound diacetate is a derivative where both hydroxyl groups of this compound are acetylated. The synthesis of this compound diacetate typically involves reacting this compound with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst like pyridine (B92270) or sodium acetate. This reaction replaces the hydrogen atom of each hydroxyl group with an acetyl group, forming ester linkages. This compound diacetate has been characterized and is available from chemical suppliers.

Compound Table

| Compound Name | PubChem CID |

| This compound | 15558517 |

| Agathic Acid | 6436877 |

| This compound diacetate | 24022-13-7 |

Data Table (Example - based on hypothetical yield data from a semisynthesis)

While specific quantitative data on yields for each synthetic step of this compound from the search results is limited, a hypothetical table structure illustrating how such data would be presented is shown below.

| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) (Hypothetical) |

| Semisynthesis: Reduction of Acid | Agathic Acid | LiAlH4, Dioxane/Ether | This compound | ~50-70% |

| Derivatization: Acetylation | This compound | Acetic Anhydride, Pyridine | This compound Diacetate | ~80-95% |

Chemical Cyclization Reactions of this compound

This compound undergoes chemical cyclization reactions under specific conditions. In the presence of formic acid (98-100%), this compound cyclizes to yield a mixture of products. cdnsciencepub.comcdnsciencepub.com After treatment with lithium aluminum hydride to convert formates to alcohols and subsequent acetylation, this mixture can be separated into different fractions. cdnsciencepub.com

Studies on the cationic cyclization of bicyclic diterpenes, including this compound, have shown that in formic acid, this compound cyclizes to form 13-epimeric pimara-8,15-dienes and 14α-hydroxyhibane derivatives. cdnsciencepub.comcdnsciencepub.com The cyclization in formic acid at room temperature for 10 minutes resulted in almost complete conversion of this compound to a mixture of products. cdnsciencepub.com

The mechanistic implications of these cyclizations have been discussed in relation to other work involving cations in tetracyclic diterpenes. cdnsciencepub.comcdnsciencepub.com The formation of the tricarbocyclic and tetracyclic diterpenes from bicyclic skeletons like this compound is considered a logical possibility for further cyclization. cdnsciencepub.com The cation formed by solvolysis of an ester could be an intermediate in this process. cdnsciencepub.com

Advanced Analytical Methodologies for Agathadiol Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, particularly NMR, are crucial for determining the intricate structure of agathadiol, including its carbon-carbon framework, the types and positions of functional groups, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed in the characterization of natural compounds.

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environments hmdb.cahmdb.camimedb.orghmdb.ca. For this compound, a diterpene with a labdanediol skeleton, ¹H NMR spectra typically show signals characteristic of olefinic protons, methyl groups, and protons on carbons bearing hydroxyl groups nih.govscispace.com. The absence of aromatic signals in the ¹H NMR spectrum of this compound is consistent with its diterpene nature nih.gov. The ¹³C NMR spectrum provides information on the carbon skeleton, revealing the presence of different types of carbon atoms, including methyls, methylenes, methines, and quaternary carbons scispace.com. Analysis of the ¹³C NMR spectrum of this compound has shown twenty chemically different carbons and an absence of carbonyl moieties nih.gov.

Two-dimensional NMR experiments offer more detailed insights into the connectivity and spatial relationships between atoms. COrrelation SpectroscopY (COSY) experiments reveal correlations between coupled protons, indicating adjacent protons within the molecule princeton.eduepfl.chemerypharma.com. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached, aiding in the assignment of carbon signals based on known proton assignments princeton.eduepfl.chemerypharma.com. Edited HSQC can further differentiate between CH/CH₃ and CH₂ groups epfl.ch. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons separated by two to four bonds, which is particularly useful for establishing connectivity across quaternary carbons and for confirming structural fragments princeton.eduepfl.chemerypharma.com. The skeletal structure of this compound has been confirmed using HMQC and HMBC spectra scispace.com. These 2D techniques, in conjunction with 1D data, are essential for unambiguously assigning all the proton and carbon signals and for piecing together the complete structure of this compound emerypharma.com.

Spin-spin coupling, observed as splitting patterns in NMR signals, arises from the magnetic interaction between neighboring nuclei and provides crucial information about the connectivity and spatial arrangement (stereochemistry) of atoms fiveable.melibretexts.orgnanalysis.com. The magnitude of the spin-spin coupling constant (J-value), measured in Hertz (Hz), is influenced by the number of bonds separating the coupled nuclei and the dihedral angle between them fiveable.melibretexts.orgmdpi.com.

Analysis of coupling patterns in the ¹H NMR spectrum of this compound can help determine the relative orientation of protons on adjacent carbons fiveable.me. For instance, the coupling constant for protons across a double bond can indicate its geometry (cis or trans) nanalysis.commdpi.com. For complex molecules like this compound with multiple chiral centers, detailed analysis of vicinal coupling constants (³J) can provide information about the dihedral angles between coupled protons, which can be related to the conformation and relative stereochemistry of the molecule, often with the aid of the Karplus equation fiveable.memdpi.com. Long-range coupling constants (²J, ³J, etc.) observed in 2D NMR experiments like HMBC can also contribute to stereochemical assignments mdpi.comoiu.edu.sd. While direct detailed spin-spin coupling data specifically for this compound's stereochemical assignment were not extensively detailed in the search results, the principle of using J-coupling analysis for stereochemistry is a standard practice in NMR-based structural elucidation of natural products with complex stereochemistry fiveable.memdpi.comoiu.edu.sd.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques, MS is invaluable for identifying and quantifying this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase (GC), followed by their detection and identification by mass spectrometry wikipedia.org. GC-MS is a widely used method for the analysis of components in various natural extracts, including propolis and plant materials where this compound has been found researchgate.netresearchgate.netresearchgate.net.

In GC-MS analysis, compounds are typically vaporized and carried through a capillary column by an inert carrier gas. Upon elution from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of relative abundance versus m/z, serves as a fingerprint for the compound. Comparison of the mass spectrum with spectral libraries (e.g., NIST database) and authentic standards allows for the identification of known compounds like this compound scispace.com. GC-MS analysis has been used to identify this compound in samples of Mediterranean propolis and extracts from Cupressus lusitanica and Cupressus macrocarpa researchgate.netirg-wp.commdpi.com. While GC-MS is effective for volatile components, derivatization (e.g., silylation) may be required to increase the volatility of less volatile compounds like this compound, which contains hydroxyl groups researchgate.net. The mass spectra of silylated derivatives are often used for identification in GC-MS profiling of diterpenes researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that couples the separation capabilities of liquid chromatography (LC), suitable for non-volatile and thermally labile compounds, with the detection and identification power of mass spectrometry wikipedia.org. LC-MS is particularly useful for analyzing more polar and higher molecular weight compounds that are not amenable to GC-MS.

LC-MS has been applied in the analysis of natural products, including extracts containing this compound researchgate.netsemanticscholar.org. LC-MS allows for the separation of complex mixtures based on their polarity and interaction with the stationary phase in the LC column. The separated components are then introduced into the mass spectrometer, typically via an interface that handles the transition from the liquid phase to the gas phase required for MS analysis wikipedia.org. Various ionization techniques, such as electrospray ionization (ESI), can be used in LC-MS to generate ions from the analyte molecules researchgate.net. The mass analyzer then separates these ions based on their m/z ratio, providing a mass spectrum. LC-MS, and particularly LC-MS/MS (tandem MS), offers high sensitivity and selectivity, enabling the detection and identification of this compound even in complex biological or environmental samples wikipedia.org. LC-MS analysis has been performed on extracts where this compound was found, contributing to the comprehensive profiling of the chemical composition researchgate.netsemanticscholar.org.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition, and thus the molecular formula, of a compound like this compound rsc.orgmsu.edulibretexts.org. Unlike low-resolution mass spectrometry, which measures mass-to-charge (m/z) values to the nearest integer, HRMS provides precise mass measurements, typically to several decimal places libretexts.orglibretexts.org. This precision allows differentiation between compounds that may have the same nominal mass but different elemental compositions due to the slight mass defects of isotopes msu.edulibretexts.orglibretexts.org. For this compound (C₂₀H₃₄O₂), HRMS can accurately determine its exact mass, confirming the C₂₀H₃₄O₂ molecular formula nih.govwikidata.org. The theoretical exact mass calculated from the precise isotopic masses of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O) can be compared to the experimentally obtained mass from the HRMS analysis to confirm the molecular formula libretexts.orglibretexts.org. For instance, the computed monoisotopic mass for C₂₀H₃₄O₂ is 306.255880323 Da nih.govwikidata.org. High-resolution fast atom bombardment mass spectrometry has been mentioned in the context of analyzing compounds including this compound, highlighting the application of HRMS in its study thieme-connect.com.

Derivatization Strategies for Enhanced MS Detection (e.g., Silylation)

For compounds with polar functional groups, such as the hydroxyl groups present in this compound, derivatization is often employed to enhance volatility, improve chromatographic behavior, and facilitate detection by mass spectrometry researchgate.netjfda-online.comnih.govosti.gov. Silylation is a common derivatization strategy that involves replacing active hydrogens (e.g., from hydroxyl, carboxyl, or amine groups) with a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group researchgate.netresearchgate.net. This modification typically increases the volatility of the analyte, making it more amenable to gas chromatography-mass spectrometry (GC-MS) analysis jfda-online.comnih.govosti.gov. Reagents like bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) are frequently used for silylation nih.govresearchgate.net. The resulting silylated derivatives often exhibit improved peak shape and sensitivity in GC-MS researchgate.netjfda-online.com. In the analysis of natural products, including diterpenes found in propolis alongside this compound, silylation using BSTFA and the formation of trimethylsilyl ether (TMS) derivatives have been reported as a method to prepare samples for GC-MS analysis researchgate.net. This indicates that silylation is a relevant strategy for enhancing the MS detection of this compound and similar diterpenes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound utdallas.eduvscht.czmasterorganicchemistry.comyoutube.com. By measuring the absorption of infrared radiation by the molecule, which causes bonds to vibrate at specific frequencies, an IR spectrum is generated that provides a molecular fingerprint utdallas.eduvscht.cz. Different functional groups absorb IR radiation at characteristic wavenumbers (cm⁻¹) utdallas.eduvscht.czmasterorganicchemistry.com. For an alcohol like this compound, key absorptions would include the O-H stretching vibration, typically appearing as a broad band in the region of 3200-3600 cm⁻¹ utdallas.eduyoutube.com. Alkenes, such as those present in the structure of this compound, exhibit C=C stretching vibrations around 1640-1680 cm⁻¹ and C-H stretching vibrations associated with the double bond slightly above 3000 cm⁻¹ utdallas.eduvscht.czyoutube.com. The IR spectrum of this compound has been examined in studies focusing on the chemistry of Cupressales, confirming the application of this technique for its characterization scispace.com. Analysis of the IR spectrum of this compound would provide evidence for the presence of hydroxyl and alkene functional groups, supporting its structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores within a molecule, which are functional groups or conjugated systems that absorb light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm) upi.eduvscht.czwikipedia.orgazooptics.commsu.edu. The absorption of UV-Vis light results from electronic transitions within the molecule wikipedia.orgazooptics.com. This compound contains carbon-carbon double bonds, which act as chromophores nih.govwikidata.orgupi.eduvscht.cz. Isolated double bonds typically absorb in the UV region below 200 nm msu.edu. However, conjugation (alternating single and double bonds) shifts the absorption maximum to longer wavelengths upi.edumsu.edu. While this compound contains isolated and an exocyclic double bond, UV-Vis spectroscopy can still provide information about the presence of these unsaturations, although the absorption may occur at lower UV wavelengths depending on the specific environment of the double bonds. UV-Vis spectroscopy is also used for the quantitative analysis of compounds that absorb in this region, based on the Beer-Lambert law, which relates absorbance to concentration upi.eduwikipedia.orgazooptics.com.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures, enabling its isolation, purification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds like this compound advancechemjournal.comnih.govopenaccessjournals.com. HPLC separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase pumped through a column under high pressure advancechemjournal.comopenaccessjournals.com. This technique offers high resolution, accuracy, and reproducibility openaccessjournals.com. HPLC can be used in both analytical and preparative modes advancechemjournal.com. Analytical HPLC is employed for identification and quantification, where compounds are identified by their retention times and quantified by peak area or height compared to standards openaccessjournals.com. Preparative HPLC is used for the isolation and purification of larger quantities of a compound advancechemjournal.com. Studies on the isolation of natural products, including this compound, have successfully utilized HPLC, sometimes in combination with other chromatographic techniques like preparative TLC ucr.ac.cr. This demonstrates the effectiveness of HPLC for both isolating this compound from natural extracts and quantifying its presence.

Thin Layer Chromatography (TLC) for Screening and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the screening, separation, and purification of small amounts of compounds researchgate.netlibretexts.org. In TLC, the stationary phase is a thin layer of adsorbent material (commonly silica (B1680970) gel or alumina) coated on a plate libretexts.org. The mobile phase is a solvent or solvent mixture that moves up the plate by capillary action, separating the components of the sample based on their polarity and affinity for the stationary and mobile phases libretexts.org. Compounds are visualized using UV light or staining reagents libretexts.orgnih.gov. The retention factor (Rf) value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification and comparison researchgate.netlibretexts.org. TLC is frequently used for monitoring reaction progress, checking the purity of a sample, and initial screening of extracts researchgate.netlibretexts.org. Preparative Thin Layer Chromatography (PTLC), using thicker adsorbent layers, can be employed for the purification of small quantities of compounds libretexts.org. The isolation of this compound has been reported using a combination of PTLC and HPLC, highlighting the role of TLC in the initial separation and purification steps ucr.ac.cr. TLC's ability to quickly separate components and provide Rf values makes it a useful preliminary technique before employing more advanced methods like HPLC or GC-MS.

Quantitative Analysis and Purity Assessment

Quantitative analysis and purity assessment are fundamental aspects of characterizing any chemical compound, including this compound. These processes determine the amount of this compound present in a sample and evaluate its freedom from impurities. A variety of analytical techniques are employed for this purpose, ranging from spectroscopic methods to chromatographic separations. Techniques such as HPLC and GC-MS have been used in the analysis of natural extracts containing this compound, providing insights into its presence and relative abundance within complex mixtures researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govnih.gov. Purity assessment often involves comparing analytical data from a sample to that of a pure standard moravek.com. For this compound diacetate, a derivative, analytical data such as HPLC showing >98% purity and NMR consistent with the structure have been reported biocrick.com.

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum upi.eduazooptics.commeasurlabs.com. This technique measures the absorbance or transmission of light through a sample at specific wavelengths. The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution upi.eduresearchgate.net.

For this compound, the applicability of UV-Vis spectrophotometry for concentration determination depends on its chromophoric properties—the presence of functional groups that absorb UV or visible light azooptics.commdpi.com. While the provided search results mention UV-Vis spectrophotometry in the context of DNA/RNA quantification or general analytical methods, specific data on this compound's UV-Vis absorption spectrum or its molar absorptivity (ε) are not explicitly detailed measurlabs.comoup.com. However, if this compound possesses suitable chromophores, UV-Vis spectroscopy could be utilized for its quantitative analysis by measuring absorbance at its maximum wavelength of absorption (λmax) and using a calibration curve prepared with known concentrations of a pure this compound standard. Solvents used in UV-Vis analysis are typically transparent in the UV region, such as water, ethanol, methanol, and n-hexane researchgate.net.

UV-Vis spectrophotometry is a relatively simple, fast, and cost-effective method for quantitative analysis and can be used for determining the concentration of compounds in solution measurlabs.com. It can also provide insights into the presence of certain functional groups or conjugated systems within the molecule azooptics.com.

Optical Rotation Measurements for Stereochemical Characterization

Optical rotation is a physical property exhibited by chiral compounds, which are molecules that are non-superimposable on their mirror images units.itsaskoer.cawikipedia.org. This compound, as a labdane (B1241275) diterpenoid, contains multiple stereocenters, making it a chiral molecule researchgate.netwikidata.orgnih.gov. Optical rotation measurements are crucial for stereochemical characterization and for assessing the enantiomeric purity of a sample units.itdalalinstitute.comuspbpep.com.

A polarimeter is the instrument used to measure the optical rotation of a substance units.itxylemanalytics.com. It determines the angle by which a plane of plane-polarized light is rotated as it passes through a sample saskoer.cawikipedia.orgxylemanalytics.com. The observed optical rotation (α) is dependent on the concentration of the chiral substance, the path length of the sample cell, the temperature, and the wavelength of the light used wikipedia.orguspbpep.com.

The specific rotation ([α]) is an intensive property that is characteristic of a pure chiral compound under defined conditions of temperature and wavelength wikipedia.orgxylemanalytics.com. It is calculated using the observed rotation, concentration, and path length wikipedia.orguspbpep.com.

Specific Rotation Formula: [α]Tλ = α / (c * l) Where: [α] = Specific rotation α = Observed optical rotation in degrees c = Concentration of the sample in g/mL (or g/100mL, with adjustment to the formula) l = Path length of the sample cell in decimeters T = Temperature in degrees Celsius λ = Wavelength of light

For this compound, optical rotation measurements have been reported in the literature, indicating its optical activity thieme-connect.comsemanticscholar.orgscielo.br. For example, (+)-Agathadiol has been isolated, with its optical rotation contributing to its characterization scielo.br. The specific rotation value provides valuable information about the stereochemistry of the isolated compound and can be compared to reported values for known stereoisomers to confirm identity and assess purity dalalinstitute.comuspbpep.com. Deviations in observed optical rotation from the specific rotation of a pure enantiomer can indicate the presence of other stereoisomers or impurities dalalinstitute.com. Optical rotation measurements are particularly useful in assessing enantiomeric excess (ee), which quantifies the relative amount of one enantiomer over the other in a mixture units.itdalalinstitute.com.

While specific numerical values for the specific rotation of this compound under various conditions are not extensively detailed in the provided snippets, the mention of optical rotation measurements in its characterization highlights its importance in confirming the stereochemical identity and purity of isolated this compound thieme-connect.comsemanticscholar.orgscielo.br.

Table 1: Analytical Methods for this compound Characterization

| Method | Application | Key Principle | Relevance to this compound |

| UV-Vis Spectrophotometry | Concentration Determination, Identification of Chromophores | Absorption of UV/Visible light by chromophores | Potential for quantitative analysis if suitable chromophores are present; requires specific spectral data. upi.eduazooptics.commeasurlabs.com |

| Optical Rotation | Stereochemical Characterization, Purity Assessment (Enantiomeric Excess) | Rotation of plane-polarized light by chiral molecules | Essential for confirming stereochemistry and assessing enantiomeric purity due to this compound's chirality. units.itsaskoer.cawikipedia.org |

| HPLC | Separation and Quantification | Differential partitioning between stationary and mobile phases | Used for quantitative analysis and purity assessment in complex mixtures containing this compound. researchgate.nettandfonline.com |

| GC-MS | Identification and Quantification | Separation by gas chromatography, identification by mass spectrometry | Used for identifying and quantifying this compound in various extracts. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov |

Table 2: Reported Purity of this compound Diacetate

| Compound | Purity (%) | Analytical Method(s) | Source |

| This compound diacetate | >98 | HPLC, NMR | BioCrick biocrick.com |

Ecological Significance and Phytochemical Interactions of Agathadiol

Role in Plant Defense Mechanisms

Plants employ a variety of defense mechanisms against threats, including the production of secondary metabolites like terpenoids. These compounds can act directly as toxins or deterrents or indirectly by attracting natural enemies of herbivores. Agathadiol, as a diterpenoid, is implicated in these defense strategies interesjournals.orgnih.govscielo.org.pe.

Contributions to Plant Resistance Against Microorganisms

Research indicates that this compound may contribute to plant defense against microorganisms. Propolis, a resinous mixture collected by honey bees from various plant sources, including those containing diterpenes like this compound, is known for its antimicrobial properties against bacteria and fungi researchgate.netresearchgate.net. Studies on propolis samples containing this compound have demonstrated antimicrobial activity researchgate.net. While propolis's activity is attributed to its complex chemical composition, the presence of diterpenes such as this compound is noted in samples exhibiting antimicrobial effects researchgate.netnih.gov. Specifically, this compound has been identified among compounds showing antifungal activity in propolis nih.gov.

Involvement in Anti-Herbivory Responses

Diterpenoids, including those with a labdane (B1241275) backbone like this compound, are known to play a role in plant defense against herbivores nih.govscitechnol.com. These compounds can deter feeding due to their taste or toxicity interesjournals.orgnih.gov. While specific studies detailing this compound's direct anti-herbivory effects are limited in the provided context, its presence in plants known for defense against herbivores, such as Pinus radiata and Cupressus species, which utilize diterpenoids for protection, suggests a potential contribution mdpi.comnih.gov. Extracts containing this compound from Eucalyptus dalrympleana have shown repellency against termites, although the specific contribution of this compound was not isolated scirp.org.

Allelopathic Potential and Environmental Impact

Allelopathy involves the release of biochemicals from one plant that influence the growth, survival, reproduction, and distribution of other organisms. Secondary metabolites, including terpenoids, are often responsible for these allelopathic effects mdpi.comresearchgate.net.

Effects on the Growth and Development of Other Plant Species (Phytotoxicity)

This compound has been identified in plant materials exhibiting phytotoxic effects. Studies on Cupressus leylandii leaves, which contain this compound and other diterpenoids, have shown inhibitory effects on seed germination and seedling appearance of other plant species like Trifolium repens and Lepidium sativum mdpi.comresearchgate.net. Macerates and mulches derived from these leaves demonstrated phytotoxicity, suggesting that compounds within the plant material, including this compound, contribute to this effect mdpi.comresearchgate.net. While the specific compounds responsible for the observed phytotoxicity in Cupressus leylandii require further investigation, this compound is present among the main diterpenoids in these extracts mdpi.comresearchgate.net.

Data Table 1: Phytotoxic Effects of Cupressus leylandii Leaf Macerates

| Plant Species | Macerate Type | Inhibition of Seed Germination (at 7 dpi) | Significance (p-value) |

| Lepidium sativum | S-D8 | >85% | Not specified |

| Lepidium sativum | L-D8 | >85% | Not specified |

| Trifolium repens | S-D8 | Significant inhibition | Not specified |

| Trifolium repens | L-D8 | Significant inhibition | Not specified |

Note: Data compiled from research on Cupressus leylandii leaf macerates containing this compound, among other compounds. S and L refer to leaves collected from trees facing north and exposed to solar light, respectively. D8 indicates 8 days of maceration. mdpi.comresearchgate.net

Influence on Aquatic Ecosystem Equilibrium Through Interactions with Aquatic Organisms

This compound has been found in aquatic plants, such as Potamogeton natans semanticscholar.org. The presence of bioactive diterpenes in P. natans suggests they may influence the equilibrium of aquatic systems through interactions with other aquatic organisms semanticscholar.org. While the specific effects of this compound on aquatic organisms are not detailed in the provided search results, the broader context of secondary metabolites in aquatic plants indicates potential roles in mediating interactions within the aquatic environment semanticscholar.org. Contaminants, including organic compounds, can enter aquatic environments and affect aquatic organisms, altering ecosystem health scitechnol.comwodnesprawy.pl. Further research is needed to elucidate the direct influence of this compound on the diverse life forms in aquatic ecosystems.

Q & A

Q. What experimental methods are most reliable for confirming the stereochemical configuration of agathadiol derivatives?

this compound’s E-configuration at the C(13)=C(14) double bond can be validated using lanthanide-induced shift (LIS) studies and NMR spectroscopy . For instance, LIS data (expressed as k-values) distinguish between cis and trans arrangements of methyl and hydroxymethyl groups. Compounds with cis configurations exhibit higher k-values (0.25–0.29), while this compound’s k-value of 0.27 aligns with its E-configuration . NMR analysis at 60 MHz (referenced to TMS) further corroborates structural assignments.

Q. How should researchers design experiments to isolate this compound from conifer-derived samples?

Isolation protocols typically involve chromatographic techniques (e.g., column chromatography) and solvent partitioning , guided by prior studies on diterpene extraction from Pinus silvestris. Ensure reproducibility by documenting solvent gradients, column materials, and purity validation steps (e.g., HPLC or GC-MS). Reference established methods for diterpene isolation to avoid redundancy .

Q. What are the foundational pharmacological properties of this compound, and how are they tested?

this compound acts as a positive allosteric modulator of cannabinoid type 1 receptors (CB1) , implicated in neuropathic pain pathways. Initial testing involves in vitro receptor-binding assays (e.g., competitive displacement studies) and in vivo models (e.g., rodent pain behavior assays). Include controls for specificity (e.g., CB1 knockout models) and dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacological data across studies?

Contradictions (e.g., efficacy variance in pain models) require systematic meta-analysis of experimental variables:

- Compare dose ranges , administration routes, and model systems (e.g., inflammatory vs. neuropathic pain).

- Assess structural analogs (e.g., agathic acid) for activity differences due to functional group modifications.

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor .

Q. What advanced techniques validate this compound’s interactions with non-canonical targets (e.g., non-CB1 receptors)?

Use computational docking simulations (e.g., AutoDock Vina) to predict binding affinities for off-target receptors. Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Cross-reference with transcriptomic datasets (e.g., GEO databases) to identify expression correlations .

Q. How should comparative studies between this compound and synthetic diterpenes be structured to ensure statistical robustness?

- Employ randomized block designs to control for batch variability in natural product extracts.

- Use multivariate ANOVA to analyze synergistic/antagonistic effects in combination therapies.

- Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .

Methodological Guidance

What frameworks assist in formulating hypothesis-driven research questions for this compound?

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) for preclinical studies:

- Population: Cell lines/animal models with specific genetic backgrounds.

- Intervention: this compound dosage and administration protocols.

- Comparison: Existing modulators (e.g., WIN55,212-2 for CB1).

- Outcome: Metrics like receptor activation (% of control) or pain threshold changes .

Q. How can researchers address reproducibility challenges in this compound synthesis?

- Publish detailed spectral data (¹H/¹³C NMR, IR) in supplementary materials.

- Use IUPAC nomenclature for derivatives (e.g., this compound diacetate) to avoid ambiguity.

- Adhere to CHEM21 guidelines for green chemistry metrics (e.g., atom economy) .

Data Presentation Standards

Q. What are the best practices for presenting this compound’s structural and pharmacological data?

Q. How to handle conflicting data on this compound’s bioavailability in pharmacokinetic studies?

Conduct sensitivity analyses to identify confounding variables (e.g., lipid solubility, metabolic enzyme expression). Apply Akaike’s information criterion (AIC) to compare pharmacokinetic models (e.g., one-compartment vs. two-compartment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.